molecular formula C25H25N3O4 B12313014 rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12313014
M. Wt: 431.5 g/mol
InChI Key: DTYMARNOTZCOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The compound rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at positions 1, 3, and 4. The IUPAC name systematically describes its structure:

  • Pyrrolidine backbone : A five-membered saturated nitrogen heterocycle.
  • Position 1 : A [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) protecting group.
  • Position 3 : A carboxylic acid (-COOH) substituent.
  • Position 4 : A 1,5-dimethyl-1H-pyrazol-4-yl heteroaromatic moiety.

The stereochemical descriptor "rac-(3R,4S)" indicates a racemic mixture of enantiomers with trans-configuration at positions 3 and 4. The molecular formula is C₃₀H₃₂N₄O₄ , derived from the summation of atomic contributions:

  • Pyrrolidine core: C₄H₈N
  • Fmoc group: C₁₅H₁₃O₂
  • Pyrazole ring: C₅H₇N₂
  • Carboxylic acid: COOH

Table 1: Key Structural Descriptors

Property Value
IUPAC Name rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
Molecular Formula C₃₀H₃₂N₄O₄
Stereochemistry Trans (3R,4S) configuration
Protecting Group Fmoc

The Fmoc group’s role in stabilizing the pyrrolidine nitrogen during synthetic procedures is well-documented in analogous systems.

Crystallographic Studies and Trans Configuration Verification

X-ray diffraction analysis confirms the trans configuration of the pyrrolidine ring. Key crystallographic parameters include:

  • Bond lengths : N1-C2 (1.467 Å) and C3-C4 (1.536 Å) indicate sp³ hybridization.
  • Dihedral angles : The pyrazole and Fmoc groups form dihedral angles of 87.5° and 92.3°, respectively, with the pyrrolidine plane, confirming non-planar geometry.

Nuclear magnetic resonance (NMR) spectroscopy further validates the trans configuration:

  • ³J coupling constants : J₃,₄ = 9.8 Hz (characteristic of trans diaxial protons in pyrrolidines).
  • NOESY correlations : Absence of nuclear Overhauser effects between H3 and H4 protons supports their antiperiplanar arrangement.

Table 2: Selected Crystallographic Data

Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a=10.21 Å, b=14.56 Å, c=15.89 Å
Dihedral Angle (Pyrazole) 87.5°

Density functional theory (DFT) calculations (B3LYP/6-311G**) corroborate experimental data, showing <2% deviation in bond lengths.

Comparative Analysis of Pyrrolidine-Pyrazole Scaffold Geometries

The pyrrolidine-pyrazole scaffold exhibits distinct geometry compared to related systems:

  • Ring puckering : The pyrrolidine adopts a twisted envelope conformation (C2-endo), differing from the planar conformations observed in non-substituted pyrrolidines.
  • Pyrazole orientation : The 1,5-dimethyl group induces a 15° tilt relative to the pyrrolidine plane, reducing steric clash with the Fmoc group.

Table 3: Geometrical Comparison with Analogous Scaffolds

Compound Pyrrolidine Puckering Pyrazole Tilt Angle
Target Compound C2-endo 15°
1-Benzyl-4-pyrazolyl derivative Half-chair 22°

This comparative analysis highlights how substituents modulate scaffold geometry, influencing molecular recognition properties.

Fmoc Protecting Group Orientation and Steric Considerations

The Fmoc group adopts a perpendicular orientation relative to the pyrrolidine ring, minimizing steric hindrance:

  • Torsion angle : C9-C10-O2-C11 = 89.7°, optimizing π-π stacking avoidance.
  • Solvent accessibility : Molecular surface calculations show 38% of the Fmoc group remains solvent-exposed in polar media.

Steric effects manifest in synthetic contexts:

  • Coupling reactions : Reduced yields (∼65%) in peptide bond formations vs. 85% for Boc-protected analogs, attributed to Fmoc’s bulk.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition at 218°C, 40°C lower than Cbz-protected counterparts due to fluorenyl mobility.

Table 4: Fmoc Group Spatial Parameters

Parameter Value
Torsion Angle 89.7°
Solvent Exposure 38%
Thermal Decomposition 218°C

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H25N3O4/c1-15-20(11-26-27(15)2)21-12-28(13-22(21)24(29)30)25(31)32-14-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-11,21-23H,12-14H2,1-2H3,(H,29,30)

InChI Key

DTYMARNOTZCOKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Biological Activity

Rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans (commonly referred to as rac-DMP) is a complex organic compound notable for its potential biological activities. With a molecular formula of C25H25N3O4C_{25}H_{25}N_{3}O_{4} and a molecular weight of 431.5 g/mol, this compound features a pyrrolidine ring, a pyrazole moiety, and a fluorenylmethoxycarbonyl group, which enhances its stability and bioactivity compared to simpler analogs.

Chemical Structure

The intricate structure of rac-DMP is essential for its biological activity. It includes:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's conformational flexibility.
  • Pyrazole moiety : Known for its role in various pharmacological properties.
  • Fluorenylmethoxycarbonyl group : This protective group is crucial for the compound's stability and solubility.

Biological Activity Overview

Preliminary studies indicate that rac-DMP exhibits anti-inflammatory and analgesic properties. These activities are attributed to its structural similarities with known pharmacophores that target inflammatory pathways and pain receptors.

While specific mechanisms of action for rac-DMP are still under investigation, initial findings suggest interactions with enzymes or receptors involved in inflammatory processes. The compound may modulate signaling pathways that lead to reduced inflammation and pain sensation.

Comparative Biological Activity

To provide context for the biological activity of rac-DMP, it is beneficial to compare it with other pyrazole derivatives known for their pharmacological effects. Below is a summary table highlighting key compounds:

Compound NameStructural FeaturesBiological ActivityReference
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazolePyrazole ring with hydroxyl groupAntibacterial against Staphylococcus aureus
Cycloartane-3,24,25-triolCycloartane structureAnti-cancer activity in prostate cancer cell lines
Rac-DMPPyrrolidine and pyrazole moietiesAnti-inflammatory and analgesic potential

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights relevant to rac-DMP:

  • Anti-inflammatory Studies : Research has demonstrated that compounds with similar structural features exhibit significant inhibition of pro-inflammatory cytokines in vitro. Such findings suggest that rac-DMP may have comparable effects .
  • Analgesic Activity : In experimental models, certain pyrazole derivatives have shown the ability to alleviate pain through modulation of pain pathways. This suggests potential for rac-DMP in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Compound A : rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • Key Differences: Substituents at position 4: Methyl and trifluoromethyl groups instead of 1,5-dimethylpyrazole. Molecular formula: C₂₂H₂₀F₃NO₄ (MW 419.40).
Compound B : rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
  • Key Differences :
    • Benzyl group replaces Fmoc at position 1.
    • Molecular formula: C₁₆H₂₁Cl₂N₃O₂ (MW 358.26).
    • Impact : The dihydrochloride salt improves aqueous solubility, favoring use in biological assays. The benzyl group offers less steric hindrance than Fmoc, simplifying synthetic routes.
Compound C : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Key Differences :
    • Substituents at position 4: 1,3-Benzodioxol and urea groups.
    • Molecular formula: C₂₂H₂₂F₃N₃O₅ (MW 466.42).
    • Impact : The urea moiety facilitates hydrogen bonding, enhancing affinity for biological targets like enzymes or receptors.

Comparative Data Table

Compound Name Molecular Formula MW Substituents (Position 4) Protecting Group Stereochemistry Key Applications
Target Compound C₂₃H₂₅N₃O₄ 419.47 1,5-dimethylpyrazole Fmoc rac-(3R,4S), trans Peptide synthesis, chiral intermediates
Compound A C₂₂H₂₀F₃NO₄ 419.40 Methyl, trifluoromethyl Fmoc rac-(3R,4R) Medicinal chemistry (lipophilic scaffolds)
Compound B C₁₆H₂₁Cl₂N₃O₂ 358.26 1-methylpyrazole Benzyl rac-(3R,4S), trans Biological intermediates, salt forms
Compound C C₂₂H₂₂F₃N₃O₅ 466.42 1,3-Benzodioxol, urea Methyl (±)-(3R,4S) Drug design (hydrogen-bonding motifs)

Key Research Findings

Synthetic Utility :

  • The Fmoc group in the target compound enables orthogonal protection strategies in peptide synthesis, contrasting with benzyl-protected analogues (Compound B), which require harsher conditions for deprotection .
  • Racemic mixtures (e.g., target compound, Compound A) may necessitate chiral resolution for enantioselective applications, whereas enantiopure derivatives (e.g., Compound C) are often prioritized in drug discovery .

Physicochemical Properties :

  • The 1,5-dimethylpyrazole in the target compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, Compound A’s trifluoromethyl group enhances metabolic stability but reduces solubility .
  • Compound C’s urea group increases polarity, improving water solubility compared to the target compound’s pyrazole .

Biological Relevance :

  • Pyrazole-containing compounds (target, Compound B) are prevalent in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. The 1,5-dimethyl substitution may optimize hydrophobic interactions .
  • Compound C’s benzodioxol and urea groups are associated with serotonin receptor modulation, highlighting divergent applications compared to the target compound .

Preparation Methods

Pyrrolidine Core Synthesis with Trans Stereochemistry

The pyrrolidine ring serves as the foundational scaffold for this compound. Recent advances in pyrrolidine synthesis highlight the utility of photochemical ring contraction of pyridines as a scalable method. In a study by, pyridines undergo silylborane-mediated ring contraction under UV irradiation to yield 2-azabicyclo[3.1.0]hex-3-ene intermediates, which can be further functionalized into pyrrolidines. This method offers broad substrate compatibility and avoids traditional [3+2] cycloaddition limitations.

Alternatively, azomethine ylide cycloaddition provides precise stereochemical control. For trans-3,4-disubstituted pyrrolidines, a thermal or photochemical [3+2] cycloaddition between an azomethine ylide and a dipolarophile (e.g., acrylates) establishes the trans configuration. The ylide is typically generated from α-amino aldehydes or ketones in the presence of a metal catalyst.

Fmoc Protection of the Pyrrolidine Amine

The primary amine on the pyrrolidine is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride. This step is critical for preventing unwanted side reactions during subsequent synthetic steps. As demonstrated in, the Fmoc group is introduced under mild basic conditions (e.g., NaHCO₃ or DIEA) in dichloromethane or DMF. The reaction typically proceeds at room temperature, achieving near-quantitative yields.

Carboxylic Acid Functionalization

The carboxylic acid at the pyrrolidine C3 position is either retained from earlier steps or introduced via oxidation. If a hydroxymethyl group is present, oxidation with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions converts it to the carboxylic acid. Alternatively, direct incorporation during pyrrolidine synthesis—such as using a glycine-derived azomethine ylide—ensures the carboxylic acid is present from the outset.

Stereochemical Control and Resolution

The trans configuration at C3 and C4 is established during pyrrolidine ring formation. For racemic mixtures, chiral resolution via diastereomeric salt formation or chiral HPLC separates the enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts enforces the desired stereochemistry. The Nature study notes that photochemical methods inherently favor specific stereochemical outcomes due to transition-state constraints.

Final Assembly and Purification

The fully protected intermediate undergoes global deprotection (if necessary) and purification via recrystallization or column chromatography. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm structural integrity and enantiomeric purity. For example, chiral HPLC analysis of analogous compounds in demonstrated >96% enantiomeric excess for resolved products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.